3-Bromo-2-methyl-5-nitroaniline
Overview
Description
3-Bromo-2-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, featuring a bromine atom, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-5-nitroaniline typically involves a multi-step process starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Bromination: The nitrobenzene derivative is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Amination: Finally, the nitro group is reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-5-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Tin and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 3-methoxy-2-methyl-5-nitroaniline can be formed.
Reduction: 3-Bromo-2-methyl-5-aminoaniline is formed upon reduction of the nitro group.
Oxidation: 3-Bromo-2-carboxy-5-nitroaniline is formed upon oxidation of the methyl group.
Scientific Research Applications
3-Bromo-2-methyl-5-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: It is investigated for its potential use in drug development due to its unique structural features.
Agriculture: It is explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-5-nitroaniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methyl-5-nitroaniline
- 3-Bromo-2-nitroaniline
- 2-Methyl-5-nitroaniline
Uniqueness
3-Bromo-2-methyl-5-nitroaniline is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in various synthetic applications where specific reactivity patterns are desired .
Properties
IUPAC Name |
3-bromo-2-methyl-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORXQFQBVQILBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646797 | |
Record name | 3-Bromo-2-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-34-6 | |
Record name | 3-Bromo-2-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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